

1,4-Dihydroanthracene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dihydroanthracene

Cat. No.: B14153965

[Get Quote](#)

An In-Depth Technical Guide to 1,4-Dihydroanthracene

This technical guide provides a comprehensive overview of **1,4-Dihydroanthracene**, including its molecular properties, synthesis, and an exploration of the biological activities of its related compounds for researchers, scientists, and drug development professionals.

Core Molecular Attributes

1,4-Dihydroanthracene is a polycyclic aromatic hydrocarbon. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₁₂
Molecular Weight	180.24 g/mol [1]
Exact Mass	180.0939 g/mol
IUPAC Name	1,4-dihydroanthracene [1]
CAS Number	5910-32-7 [1]
XLogP3	4.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	0
Topological Polar Surface Area	0 Å ²

Synthesis of a Dihydroanthracene Derivative: Diels-Alder Reaction

While specific protocols for the direct synthesis of **1,4-Dihydroanthracene** are not readily available in the surveyed literature, a common and well-documented method to produce a dihydroanthracene scaffold is through the Diels-Alder reaction of anthracene with a suitable dienophile. A representative experimental protocol for the synthesis of 9,10-dihydroanthracene-9,10- α,β -succinic anhydride is detailed below.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis of 9,10-dihydroanthracene-9,10- α,β -succinic anhydride

Materials:

- Anthracene
- Maleic anhydride
- Xylene (anhydrous)

Procedure:

- In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.[5]
- Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.
- Attach a reflux condenser and heat the mixture to a gentle reflux.[2]
- Maintain reflux for approximately 30 minutes.[4] The reaction is typically rapid at the boiling point of xylene.[4]
- After the reflux period, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution.[5]
- Collect the crystalline product by vacuum filtration.
- Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.
- Dry the product. Due to the high boiling point of xylene, air drying may be inefficient.[2]

A solvent-free, or "neat," version of this reaction can also be performed by heating the reactants together between 210-260°C for about 15 minutes, which can lead to the direct formation of large crystals.[6]

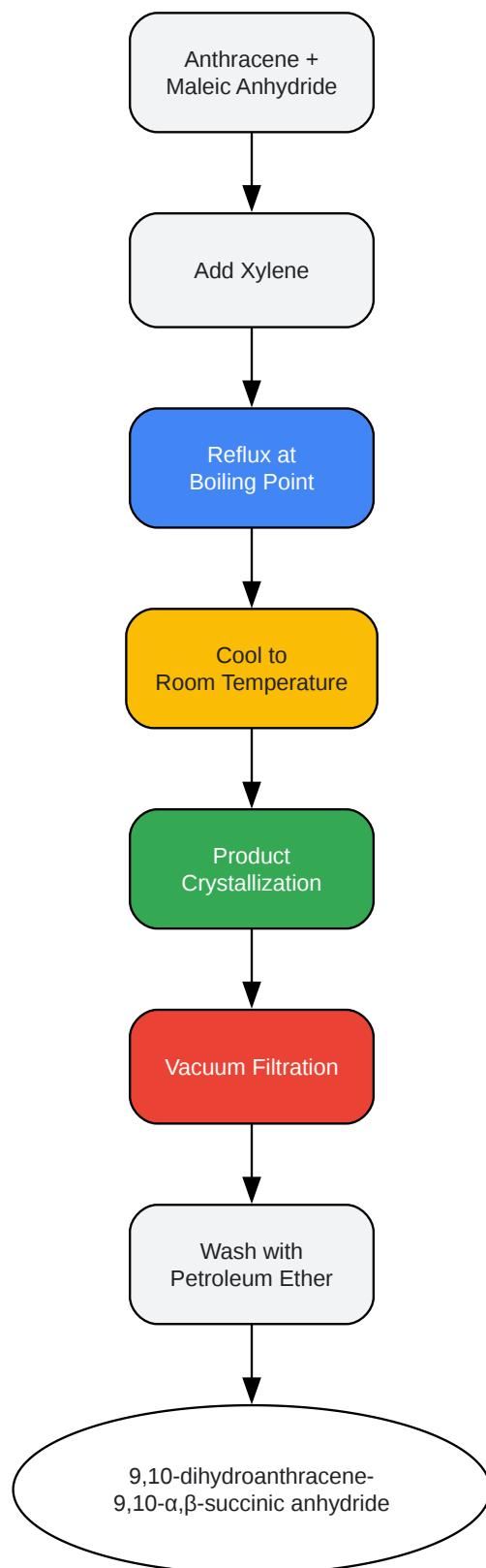
Chemical Reactivity

The primary reaction associated with the formation of the dihydroanthracene core is the [4+2] cycloaddition, also known as the Diels-Alder reaction.[2][3] In this reaction, anthracene acts as the diene. This reaction is highly efficient and stereospecific, making it a valuable tool in organic synthesis.[2]

Applications in Research and Drug Development

Direct biological applications and studies on **1,4-Dihydroanthracene** are limited in the reviewed literature. However, its structural analogs, particularly the anthraquinones (anthracene-9,10-diones), are a significant class of compounds with well-documented biological activities.

Anticancer Properties of Anthracene Derivatives:


- Anthraquinones: Many natural and synthetic anthraquinones exhibit potent anticancer properties.^[7] Marketed anticancer drugs such as doxorubicin, daunorubicin, and mitoxantrone feature the anthraquinone scaffold.^[8] These compounds are known to intercalate into DNA and inhibit the enzyme topoisomerase II, leading to disruption of DNA replication and transcription in rapidly dividing cancer cells.^[9]
- 1,4-Anthracenediones: Substituted 1,4-anthracenediones have been synthesized and shown to possess cytotoxic activity against various human and murine leukemia cell lines.^[8]
- Dihydroxyanthraquinones: Novel derivatives of 1,4-dihydroxyanthraquinone have been designed to covalently bind to topoisomerase II and have shown potent anti-proliferative effects against human liver cancer cells.^[9] Some of these compounds were observed to induce apoptosis and could enter both the cytoplasm and the nucleus of cancer cells.^[9]

It is postulated that the mode of binding for some disubstituted anthracene-9,10-diones to DNA involves the side chains occupying both the major and minor grooves, which may confer distinct cytotoxic properties.^[10]

While **1,4-Dihydroanthracene** itself is not directly implicated as an active therapeutic agent in the available literature, its core structure is a component of a broader class of molecules with significant potential in medicinal chemistry. Further research could explore whether **1,4-Dihydroanthracene** and its simpler derivatives possess any of the biological activities seen in the more complex anthraquinone analogs.

Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of a dihydroanthracene derivative via the Diels-Alder reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dihydroanthracene | C14H12 | CID 10142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10,-succinic anhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 3. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 4. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,4-Dihydroanthracene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14153965#1-4-dihydroanthracene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com